4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE is an organic compound with a complex structure that includes a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) in the presence of iron (Fe) or nitric acid (HNO₃) with sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2-ETHYL-1,4-BENZOXAZEPINE-3,5-DIONE
- 4-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE
Uniqueness
4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE is unique due to its specific ethoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C19H17NO5 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C19H17NO5/c1-2-24-14-7-5-6-13(10-14)16(21)11-20-18(22)12-25-17-9-4-3-8-15(17)19(20)23/h3-10H,2,11-12H2,1H3 |
InChI Key |
WHSDRPPWHBFVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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